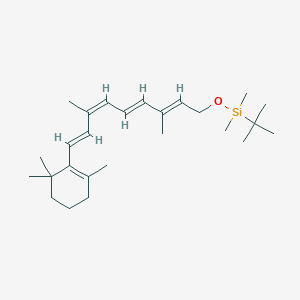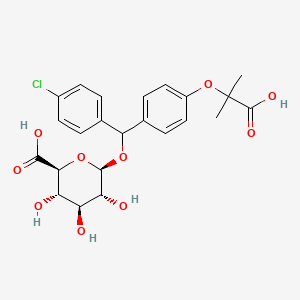
Fenirofibrate O-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenirofibrate O-beta-D-Glucuronide is a derivative of fenofibrate, a well-known lipid-lowering agent. This compound is specifically designed to target the peroxisome proliferator-activated receptor alpha (PPAR-alpha), which plays a crucial role in lipid metabolism. This compound is primarily used in the treatment of dyslipidemia and hyperlipidemia-based conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fenirofibrate O-beta-D-Glucuronide involves the glucuronidation of fenofibrate. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis using high-purity reagents and stringent quality control measures. The production environment is maintained under cleanroom conditions to prevent contamination and ensure the highest quality of the final product.
化学反应分析
Types of Reactions
Fenirofibrate O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
科学研究应用
Fenirofibrate O-beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: The compound is studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: this compound is investigated for its therapeutic potential in managing dyslipidemia and related cardiovascular conditions.
Industry: It is used in the development of new lipid-lowering drugs and formulations
作用机制
Fenirofibrate O-beta-D-Glucuronide exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to the modulation of genes involved in lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels. The compound also influences the expression of enzymes involved in fatty acid oxidation and lipoprotein metabolism .
相似化合物的比较
Similar Compounds
Fenofibrate: The parent compound of Fenirofibrate O-beta-D-Glucuronide, used widely for its lipid-lowering effects.
Gemfibrozil: Another fibrate derivative with similar lipid-modulating properties.
Clofibrate: An older fibrate compound with similar mechanisms of action.
Uniqueness
This compound is unique due to its enhanced bioavailability and targeted action on PPAR-alpha. Unlike its parent compound, fenofibrate, the glucuronide derivative offers improved pharmacokinetic properties, making it more effective in clinical applications .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[4-(2-carboxypropan-2-yloxy)phenyl]-(4-chlorophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(30)31)34-14-9-5-12(6-10-14)18(11-3-7-13(24)8-4-11)32-21-17(27)15(25)16(26)19(33-21)20(28)29/h3-10,15-19,21,25-27H,1-2H3,(H,28,29)(H,30,31)/t15-,16-,17+,18?,19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNDGFQJJNDCJU-CWTHFMBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
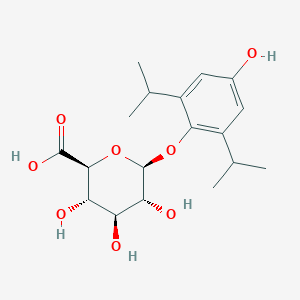
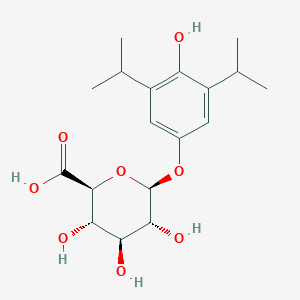

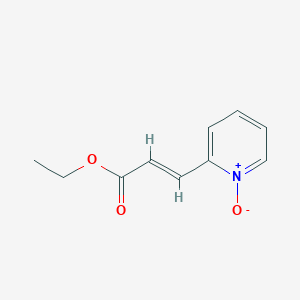

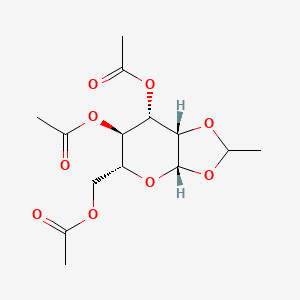
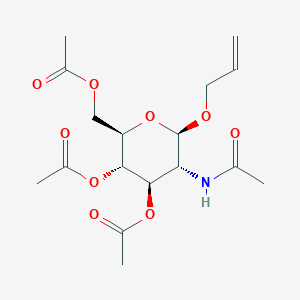
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
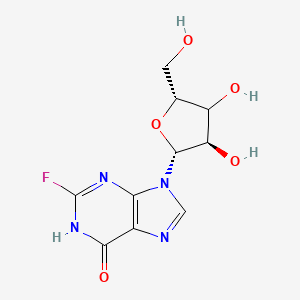
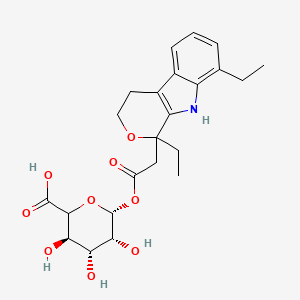
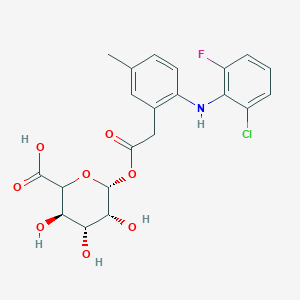
![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
